1-Dodecylpyridin-1-ium azide
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
66757-74-2 |
|---|---|
Molecular Formula |
C17H30N4 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
1-dodecylpyridin-1-ium;azide |
InChI |
InChI=1S/C17H30N.N3/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18;1-3-2/h11,13-14,16-17H,2-10,12,15H2,1H3;/q+1;-1 |
InChI Key |
KJIHMUZUOZYCFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[N+]1=CC=CC=C1.[N-]=[N+]=[N-] |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1 Dodecylpyridin 1 Ium Azide
The synthesis of 1-Dodecylpyridin-1-ium azide (B81097) is primarily achieved through a two-step process. The first stage involves the formation of an N-Dodecylpyridinium cation precursor, typically with a halide counter-ion. This is followed by the introduction of the azide anion, most commonly through an anion exchange reaction. This modular approach allows for the high-purity synthesis of the target compound.
Mechanistic Investigations of Reactions Involving 1 Dodecylpyridin 1 Ium Azide
Mechanistic Pathways of Azide-Mediated Chemical Transformations
Extensive research into the mechanistic pathways of chemical transformations involving the azide (B81097) functionality has revealed a diverse range of reactive possibilities. While specific mechanistic studies detailing the involvement of 1-Dodecylpyridin-1-ium azide are not extensively documented in publicly available literature, the general principles governing the reactivity of organic azides can be extrapolated to understand its potential behavior in various reaction types. The pyridinium (B92312) cation, with its electron-withdrawing nature, can influence the reactivity of the associated azide anion, potentially affecting reaction rates and pathways compared to simpler alkyl or aryl azides.
1,3-Dipolar Cycloaddition Reactions (Click Chemistry)
The 1,3-dipolar cycloaddition, a cornerstone of "click chemistry," involves the reaction of a 1,3-dipole, such as an organic azide, with a dipolarophile, typically an alkyne or alkene, to form a five-membered heterocyclic ring. google.com This reaction is characterized by its high efficiency, stereospecificity, and broad functional group tolerance. The azide acts as a 4π-electron component, and the dipolarophile provides the 2π-electron system for a concerted [3+2] cycloaddition. The frontier molecular orbitals (HOMO of the azide and LUMO of the alkyne, or vice-versa) govern the reaction's facility. google.com For this compound, the azide anion would serve as the 1,3-dipole.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly regioselective variant of the Huisgen 1,3-dipolar cycloaddition that exclusively yields 1,4-disubstituted 1,2,3-triazoles. The mechanism involves the in-situ formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner, involving a six-membered copper-containing ring, which ultimately leads to the formation of the triazole product upon reductive elimination. The reaction is significantly accelerated compared to the uncatalyzed thermal reaction. The presence of the 1-dodecylpyridin-1-ium cation could potentially influence the reaction by affecting the solubility of the azide salt in the reaction medium.
| Catalyst System | Typical Reactants | Product Regioselectivity | Key Mechanistic Feature |
| Cu(I) salts (e.g., CuI, CuSO4/sodium ascorbate) | Terminal alkynes, Organic azides | 1,4-disubstituted 1,2,3-triazoles | Formation of a copper(I) acetylide intermediate |
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
In contrast to CuAAC, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) typically yields 1,5-disubstituted 1,2,3-triazoles. The most common catalysts are ruthenium(II) complexes, such as [Cp*RuCl]. The proposed mechanism involves the oxidative coupling of the azide and alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate. Subsequent reductive elimination then furnishes the 1,5-triazole product. This reaction is also effective with internal alkynes, leading to fully substituted triazoles.
| Catalyst System | Typical Reactants | Product Regioselectivity | Key Mechanistic Feature |
| Ru(II) complexes (e.g., [CpRuCl(PPh3)2], CpRuCl(COD)) | Terminal and internal alkynes, Organic azides | 1,5-disubstituted 1,2,3-triazoles | Formation of a six-membered ruthenacycle intermediate |
Copper-Free Azide-Alkyne Cycloaddition Variants
To circumvent the potential cytotoxicity of copper catalysts in biological systems, copper-free click chemistry has been developed. These reactions rely on strain-promoted azide-alkyne cycloaddition (SPAAC), where a strained cyclooctyne is used as the alkyne component. The ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without a catalyst. Another approach involves facilitating the reaction in the crystalline state through specific intermolecular interactions. Microwave irradiation has also been explored to promote copper-free cycloadditions.
| Reaction Type | Key Feature | Typical Alkyne | Application Advantage |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Use of a strained alkyne to accelerate the reaction | Cyclooctynes (e.g., DIFO, DBCO) | Avoids cytotoxic copper catalysts in biological systems |
| Solid-State Cycloaddition | Facilitated by intermolecular interactions in crystals | Aryl alkynes with perfluoroarene groups | Catalyst-free reaction in the solid state |
| Microwave-Assisted Cycloaddition | Use of microwave irradiation to promote the reaction | Phenylacetylene | Reduced reaction times without a metal catalyst |
Nucleophilic Substitution and Ring-Opening Reactions with Azide Anion
The azide anion (N₃⁻) is an excellent nucleophile and can participate in a variety of nucleophilic substitution reactions. In the context of this compound, the azide anion would be the active nucleophilic species. It can readily displace leaving groups from primary and secondary alkyl halides in Sₙ2 reactions. Furthermore, the azide ion can act as a nucleophile in ring-opening reactions of epoxides and other strained rings. One-pot procedures combining nucleophilic substitution to form an in-situ azide followed by a cycloaddition have been developed.
| Reaction Type | Substrate | Product | Key Mechanistic Aspect |
| Sₙ2 Reaction | Alkyl halides/sulfonates | Alkyl azides | Backside attack by the azide nucleophile |
| Epoxide Ring-Opening | Epoxides | β-azido alcohols | Nucleophilic attack on an epoxide carbon |
| One-Pot Substitution-Cycloaddition | Benzylic bromides, terminal alkynes | 1,2,3-triazoles | In-situ generation of the organic azide followed by CuAAC |
Staudinger Reactions and Derivatives
The Staudinger reaction involves the reaction of an organic azide with a phosphine, typically triphenylphosphine, to produce an aza-ylide intermediate. This intermediate can then be hydrolyzed to form a primary amine and the corresponding phosphine oxide, a process known as the Staudinger reduction. The reaction proceeds through the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, followed by the loss of dinitrogen to form the iminophosphorane (aza-ylide). A significant application of this reaction is the Staudinger ligation, a bioorthogonal reaction used for labeling biomolecules.
| Reaction Variant | Reactants | Intermediate | Final Product (after workup) |
| Staudinger Reduction | Organic azide, Triphenylphosphine | Iminophosphorane (Aza-ylide) | Primary amine, Triphenylphosphine oxide |
| Staudinger Ligation | Azide, Phosphine with an ester trap | Iminophosphorane | Amide |
Photo-Induced Electron Transfer (PET) Mechanisms Involving Pyridinium Azides
Photo-induced electron transfer (PET) is a critical mechanism in the photochemistry of pyridinium compounds. Pyridinium cations, such as 1-dodecylpyridin-1-ium, are known to be effective electron acceptors, a property rooted in their aromatic and positively charged nature. wikipedia.org In the compound this compound, the pyridinium moiety acts as the chromophore and the electron acceptor, while the azide anion serves as the electron donor. Upon absorption of light, the pyridinium cation is promoted to an electronically excited state. In this excited state, an intramolecular electron transfer can occur from the azide anion to the pyridinium ring. This process results in the formation of a pyridyl radical and an azide radical. The subsequent fate of these highly reactive radical intermediates dictates the final products of the photochemical reaction. The electronic properties and, consequently, the reactivity of the pyridinium ring can be tuned by adding different substituents. nih.gov
Excited State Lifetimes and Quantum Yields
The efficiency of a photochemical process, such as PET, is quantified by its excited-state lifetime (τ) and quantum yield (Φ). The excited-state lifetime refers to the average time a molecule spends in the excited state before returning to the ground state. For PET processes involving pyridinium salts, these lifetimes are typically short, indicating a rapid and efficient electron transfer. The quantum yield represents the fraction of absorbed photons that lead to a specific photochemical event. In the context of this compound, a high quantum yield for the disappearance of the reactants would suggest that PET is the dominant de-excitation pathway.
Table 1: Illustrative Photophysical Data for N-Alkylpyridinium Compounds Note: This data is representative and intended for illustrative purposes.
| Compound | Solvent | Excited State Lifetime (τ) | Quantum Yield (Φ) of Radical Formation |
|---|---|---|---|
| N-Methylpyridinium Chloride | Acetonitrile | 1.5 ns | 0.82 |
| N-Ethylpyridinium Bromide | Methanol (B129727) | 1.1 ns | 0.88 |
| This compound | Dichloromethane | ~1-2 ns (estimated) | > 0.8 (estimated) |
Correlation Between Electronic Structure and Chemical Reactivity
The chemical reactivity of pyridinium azides is intrinsically linked to their electronic structure. mdpi.com The pyridinium cation is an aromatic system, isoelectronic with benzene, which contributes to its stability. wikipedia.org The nitrogen atom in the ring, however, imparts a significant electrophilic character, making the cation susceptible to reduction. nih.gov The electronic absorption spectra of azidopyridines show that the azide group perturbs the electronic structure of the pyridine (B92270) ring. researchgate.netnih.gov This perturbation is crucial for the PET process.
Substituents on the pyridine ring can modulate its electronic properties and, therefore, its reactivity. nih.gov In this compound, the dodecyl group is an N-alkyl substituent. Alkyl groups are generally considered weakly electron-donating, which might slightly decrease the electron-accepting ability of the pyridinium ring compared to an unsubstituted pyridinium cation. However, the primary influence of the long dodecyl chain is more likely related to its steric and hydrophobic properties rather than a significant electronic effect. The relationship between the Hammett parameter of substituents and the C-C coupling reaction yield catalyzed by iron(III) with certain pyridine-based ligands demonstrates that the reactivity of the metal center can be controlled by pyridine ring substitutions. nih.gov This principle of tunable reactivity through structural modification is a central theme in pyridine chemistry.
Influence of Pyridinium Cation Structure on Azide Reactivity and Selectivity
The structure of the cation in a pyridinium salt has a profound impact on the reactivity and selectivity of the associated anion. For this compound, the most significant structural feature is the long dodecyl alkyl chain. This chain imparts amphiphilic properties to the cation, meaning it has both a hydrophilic (the pyridinium head) and a hydrophobic (the dodecyl tail) part. In solution, particularly in polar solvents, these molecules can self-assemble into supramolecular structures like micelles above a certain concentration.
This self-assembly creates a unique microenvironment that can significantly alter chemical reactivity and selectivity compared to reactions in a homogeneous solution. For instance, if the azide anion is involved in a reaction with a nonpolar substrate, the hydrophobic interior of a micelle could pre-concentrate the reactants, leading to an increase in the reaction rate. This microenvironment can also impose conformational constraints on the reactants, potentially leading to enhanced stereoselectivity or regioselectivity in reactions such as cycloadditions. Furthermore, the steric bulk of the dodecyl group itself can influence the approach of a reactant to the azide anion, potentially favoring specific reaction pathways. Studies on various pyridine derivatives have shown that their structure is a key determinant of their biological and chemical activity. mdpi.com
Kinetic and Thermodynamic Aspects of Azide Reactions in Pyridinium Systems
The initial electron transfer step is typically very fast, with its thermodynamics governed by the redox potentials of the donor (azide) and the acceptor (pyridinium cation) and the excitation energy of the pyridinium chromophore. The feasibility of this step can be estimated using the Rehm-Weller equation. Subsequent steps, such as the potential fragmentation of the azide radical (loss of N₂) to form a nitrene radical, will have their own activation barriers (kinetics) and reaction enthalpies (thermodynamics). nih.gov
Differential scanning calorimetry (DSC) has been used for the kinetic and thermodynamic study of the synthesis reactions of pyridinium-based ionic liquids. researchgate.net Such studies provide valuable data on enthalpies of formation. researchgate.net Electrochemical methods, such as cyclic voltammetry (CV), can be employed to probe the thermodynamics of the reduction of the pyridinium salt and the kinetics of subsequent chemical steps. nih.gov The reversibility of the reduction wave in a CV experiment can give clues about the rate of decomposition of the resulting pyridyl radical. nih.gov
Table 2: Illustrative Thermodynamic and Kinetic Parameters for Pyridinium Azide Reactions Note: This data is hypothetical and intended for illustrative purposes.
| Parameter | Description | Typical Value Range |
|---|---|---|
| ΔGET | Gibbs Free Energy of Electron Transfer | -50 to -100 kJ/mol |
| Ea | Activation Energy for Azide Radical Decomposition | 30 to 60 kJ/mol |
| kf | Rate constant for forward reaction | 10-3 to 10-1 M-1s-1 (for thermal reactions) |
Kinetic studies of the reactions of pyridine with benzoyl chlorides have been measured using conductometry, demonstrating how reaction rates can be precisely determined for reactions involving pyridines. researchgate.net The thermodynamic and kinetic parameters are influenced by factors such as the solvent, temperature, and the specific structure of the pyridinium cation. nih.gov
Advanced Applications of 1 Dodecylpyridin 1 Ium Azide in Specialized Chemical Systems
Application in Bioconjugation and Chemoproteomics Research
The precise chemical modification of biomolecules in their native environment is a cornerstone of modern chemical biology. 1-Dodecylpyridin-1-ium azide (B81097) presents a promising scaffold for the development of novel tools for bioconjugation and chemoproteomics, enabling the study of protein function and interaction within complex biological milieu.
Development of Photo-Triggerable Probes for Biomacromolecule Modification
Photo-triggerable probes are invaluable tools for achieving spatial and temporal control over the labeling of biomacromolecules. While specific studies detailing the use of 1-Dodecylpyridin-1-ium azide in this context are not extensively documented, the inherent azide functionality, coupled with the pyridinium (B92312) core, provides a conceptual framework for its application. The azide group can be photochemically activated to generate a highly reactive nitrene intermediate, which can then undergo a variety of insertion reactions with neighboring C-H or N-H bonds on a biomolecule. The dodecyl chain offers a hydrophobic tail, which could facilitate interaction with specific protein domains or cellular membranes, thereby localizing the probe to particular subcellular compartments.
| Probe Component | Function | Potential Advantage |
| Pyridinium Moiety | Water-Solubilizing Group | Enhances biocompatibility and utility in aqueous environments. |
| Dodecyl Chain | Hydrophobic Tail | Facilitates membrane anchoring or interaction with hydrophobic pockets in proteins. |
| Azide Group | Photoreactive Moiety | Allows for light-induced, temporally controlled covalent modification of biomacromolecules. |
Selective Labeling of Tryptophan Residues in Peptides and Proteins
The selective modification of specific amino acid residues is crucial for understanding protein structure and function. Tryptophan, with its unique indole (B1671886) side chain, is a particularly attractive target for selective labeling. While direct evidence for the use of this compound for tryptophan labeling is limited, related pyridinium salts have been shown to participate in reactions with tryptophan. The electron-deficient nature of the pyridinium ring can facilitate interactions with the electron-rich indole side chain of tryptophan, potentially enabling selective modification under specific reaction conditions. Further research could explore the optimization of these interactions for the development of novel tryptophan-selective labeling reagents based on the this compound scaffold.
Methodologies for In Situ Chemoproteomic Profiling in Cellular Environments
Chemoproteomic profiling aims to identify the protein targets of small molecules within a cellular context. The development of chemical probes that can be used for in situ labeling is a key challenge in this field. The potential of this compound as such a probe lies in its modular design. The azide group can serve as a latent reactive handle for "click" chemistry, allowing for the subsequent attachment of reporter tags, such as fluorophores or biotin, after the initial labeling event. The dodecyl chain could influence the cellular uptake and distribution of the probe, potentially targeting it to specific organelles or protein complexes.
| Step | Description | Key Feature of this compound |
| 1. Cellular Incubation | The probe is introduced to living cells. | The dodecyl chain may influence cellular uptake and localization. |
| 2. Target Engagement | The probe interacts with its protein targets. | The pyridinium core and dodecyl tail guide non-covalent interactions. |
| 3. Covalent Labeling | A trigger (e.g., light) initiates covalent bond formation. | The azide group acts as a precursor to a reactive species. |
| 4. Lysis and Tagging | Cells are lysed, and a reporter tag is attached via click chemistry. | The azide handle allows for bioorthogonal ligation. |
| 5. Analysis | Labeled proteins are enriched and identified by mass spectrometry. | Provides a profile of the probe's protein interactome. |
Catalytic Roles and Reagent Utility in Organic Transformations
Beyond its applications in chemical biology, the structural features of this compound also suggest its potential utility in the realm of organic synthesis, both as an organocatalyst and as a component in metal-catalyzed reactions.
Organocatalysis Mediated by Pyridinium Moieties
Pyridinium salts are known to act as organocatalysts in a variety of organic transformations. The positively charged nitrogen atom can act as a Lewis acid, activating substrates towards nucleophilic attack. Furthermore, the pyridinium ring can participate in hydrogen bonding interactions, influencing the stereochemical outcome of a reaction. The presence of the long dodecyl chain in this compound could impart phase-transfer catalytic properties to the molecule, enabling reactions between reactants in immiscible phases. While specific catalytic applications of this compound have yet to be extensively reported, its structural analogy to known pyridinium-based organocatalysts suggests a promising area for future investigation.
Asymmetric Catalytic Azidation Methodologies
Asymmetric catalytic azidation has emerged as a crucial technique for synthesizing enantioenriched nitrogen-containing molecules, which are valuable in pharmaceuticals and materials science. Various protocols have been developed, though many rely on hazardous reagents like hydrazoic acid or azidotrimethylsilane. The development of methods that utilize less expensive and more stable azide sources, such as sodium azide, is an area of active research.
One approach involves hydrogen bonding phase-transfer catalysis (HB-PTC), where a catalyst facilitates the transfer of the azide anion from an inorganic salt into an organic phase to react with an electrophile. In such systems, the catalyst, often a chiral molecule like a bisurea derivative, binds to the azide anion through hydrogen bonds. This interaction activates the azide and creates a chiral environment, enabling enantioselective addition to the substrate. Computational and spectroscopic studies have shown that the geometry of the catalyst-anion complex is critical for achieving high enantioselectivity. For instance, with certain catalysts, the azide anion is bound in a tripodal fashion, which directs its attack on the electrophile to produce a specific enantiomer. While the specific utility of this compound as a catalyst or phase-transfer agent in these methodologies is not extensively detailed in current literature, its structure as a quaternary ammonium (B1175870) salt with a long alkyl chain suggests potential applicability in phase-transfer systems, where it could enhance the solubility of azide salts in organic solvents.
Contributions to Supramolecular Chemistry and Self-Assembly Research
The unique molecular architecture of this compound, combining a hydrophilic pyridinium headgroup with a hydrophobic dodecyl tail, makes it a significant compound in the fields of supramolecular chemistry and self-assembly.
The synthesis of pyridinium salts featuring long alkyl chains is a versatile method for creating amphiphilic molecules that can spontaneously form ordered supramolecular structures. These syntheses often involve the quaternization of pyridine (B92270) with a long-chain alkyl halide, followed by anion exchange to introduce the desired counterion, in this case, azide.
The resulting amphiphilic pyridinium salts are known to self-assemble into various architectures, such as micelles, vesicles, or layered structures in solution and in the solid state. The final structure is influenced by factors like the nature of the counterion and the length of the alkyl chain. For instance, similar pyridinium compounds with halide counterions have been shown to form layered structures characterized by interdigitated or non-interdigitated bilayers of the cations. nih.gov The dodecyl chains interact through van der Waals forces, while the pyridinium headgroups can arrange in various ways depending on the counterion. This ability to form well-defined, self-assembled monolayers and other complex structures is crucial for applications in materials science and nanotechnology. researchgate.net
Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of complexes between a larger "host" molecule and a smaller "guest" molecule or ion, held together by non-covalent interactions. wikipedia.org The pyridinium moiety of this compound can act as an effective guest in various host-guest systems.
Macrocyclic hosts such as cyclodextrins, calixarenes, and pillararenes are known to encapsulate guest molecules within their cavities. thno.orgaalto.finih.gov The binding is driven by a combination of forces, including hydrophobic interactions, van der Waals forces, and electrostatic interactions between the positively charged pyridinium ring and electron-rich cavities of the host. For example, water-soluble calixarenes have been shown to form stable 1:1 complexes with pyridinium guest ions. The hydrophobic dodecyl chain can also be included within the nonpolar cavity of hosts like cyclodextrins, which are toroidal molecules made of glucose units. thno.org This complexation can alter the physicochemical properties of the guest molecule, enhancing its solubility or stability, which is a key principle in drug delivery and sensor technology. thno.org
Interfacial Phenomena and Adsorption Studies
The amphiphilic nature of this compound drives its activity at interfaces, leading to significant applications in surface functionalization and corrosion inhibition. Its behavior is often studied through its adsorption on various surfaces, particularly metals.
The adsorption of dodecylpyridinium salts onto metal surfaces, such as carbon steel, is a critical step in processes like corrosion inhibition. nepjol.info The mechanism involves the displacement of water molecules from the metal surface by the surfactant molecules. nepjol.info The adsorption process can be a combination of physisorption and chemisorption.
Physisorption: This involves electrostatic interactions between the positively charged pyridinium headgroup and a negatively charged metal surface (in certain electrolytes) and van der Waals interactions between the hydrophobic dodecyl tails.
Chemisorption: This involves the sharing of electrons or coordinate bond formation between the heteroatoms (nitrogen in the pyridinium ring) and the vacant d-orbitals of the metal atoms (e.g., iron). mdpi.commdpi.com
Studies on the closely related 1-dodecylpyridinium chloride (DPC) show that at the steel surface, the adsorbed molecules form aggregates. acs.orgresearchgate.net The morphology of these aggregates can change from hemispherical to cylindrical with increasing concentration, leading to the formation of a protective film that acts as a barrier to corrosive species. acs.orgresearchgate.net This adsorbed layer increases the hydrophobicity of the metal surface, further preventing contact with the corrosive aqueous environment. researchgate.net
Below is a table summarizing the effects of 1-dodecylpyridinium chloride (a proxy for the cation behavior) on steel surfaces.
| Concentration | Aggregate Shape | Effect on Corrosion Rate | Surface Nature |
| Low | Hemispherical | Moderate Decrease | More Hydrophobic |
| High | Cylindrical | Significant Decrease | Highly Hydrophobic |
To quantify the adsorption process of surfactants on a metal surface, adsorption isotherms are used. These models describe the relationship between the concentration of the inhibitor in the solution and the degree of surface coverage (θ) at equilibrium. Several models exist, including Langmuir, Freundlich, and Temkin isotherms.
Research on various organic inhibitors, including pyridinium derivatives, has shown that their adsorption often follows the Langmuir adsorption isotherm . mdpi.commdpi.comresearchgate.net This model assumes that adsorption occurs at specific homogeneous sites on the surface, forming a monolayer, and there is no interaction between the adsorbed molecules. The Langmuir isotherm is expressed as:
C / θ = 1 / Kads + C
where C is the inhibitor concentration and Kads is the adsorption equilibrium constant. A linear plot of C/θ versus C indicates that the adsorption follows the Langmuir model. The value of Kads can be used to calculate the standard Gibbs free energy of adsorption (ΔG°ads), which provides insight into the spontaneity and nature of the adsorption process (physisorption vs. chemisorption). mdpi.com Values of ΔG°ads around -20 kJ/mol or less are indicative of physisorption, while those around -40 kJ/mol or more negative suggest chemisorption. mdpi.com
The following table presents typical thermodynamic parameters for the adsorption of related organic inhibitors on steel, illustrating the principles discussed.
| Inhibitor System | Adsorption Model | ΔG°ads (kJ/mol) | Adsorption Type |
| Thiazolidinediones on Steel | Langmuir | -30 to -35 | Physisorption & Chemisorption |
| Quinoxalinone on Steel | Langmuir | -37.5 | Physisorption & Chemisorption |
Theoretical and Computational Chemistry Approaches for 1 Dodecylpyridin 1 Ium Azide
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis
Quantum chemical calculations are at the forefront of computational chemistry, offering a way to solve the electronic Schrödinger equation for a given molecular system. These methods provide detailed information about the electronic distribution, bonding, and reactivity of molecules.
Density Functional Theory (DFT) has become a popular quantum chemical method due to its favorable balance between computational cost and accuracy. DFT calculations can be employed to determine the optimized geometry of 1-dodecylpyridin-1-ium azide (B81097) in both its ground and electronically excited states. For the ground state, various functionals, such as B3LYP or M06-2X, combined with appropriate basis sets like 6-311++G(d,p), can provide accurate geometric parameters, including bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net
For instance, a DFT optimization of the 1-dodecylpyridin-1-ium cation would reveal the planarity of the pyridinium (B92312) ring and the conformational preferences of the dodecyl chain. The azide anion is linear in its ground state. wikipedia.org The interaction between the cation and anion can also be studied to determine the most stable ion pair configuration.
Time-dependent DFT (TD-DFT) is a powerful extension of DFT for studying excited states. TD-DFT calculations can predict the vertical excitation energies and oscillator strengths, which are crucial for understanding the UV-Vis absorption spectrum of the compound. This information can reveal the nature of electronic transitions, such as π-π* transitions within the pyridinium ring or charge-transfer transitions between the azide anion and the pyridinium cation.
A hypothetical table of calculated ground state properties for the 1-dodecylpyridin-1-ium cation using DFT is presented below.
| Property | Calculated Value |
| Energy of HOMO | -6.5 eV |
| Energy of LUMO | -2.1 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 15.2 D |
Note: These values are hypothetical and serve as an illustration of the data obtained from DFT calculations.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of a molecule. For 1-dodecylpyridin-1-ium azide, the HOMO is expected to be localized primarily on the azide anion, which is electron-rich. The LUMO is likely to be located on the electron-deficient pyridinium ring. The energy gap between the HOMO and LUMO is an indicator of the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.
Analysis of the charge distribution provides insights into the electrostatic properties of the molecule. Methods such as Natural Bond Orbital (NBO) analysis or Mulliken population analysis can be used to calculate the partial atomic charges on each atom. In this compound, the nitrogen atoms of the azide anion will carry a significant negative charge, while the pyridinium ring will have a delocalized positive charge, with the nitrogen atom of the ring bearing a substantial portion of this positive charge. The long dodecyl chain is expected to be largely nonpolar. This charge distribution is crucial for understanding intermolecular interactions and solvation.
Computational chemistry can be used to explore the potential energy surfaces of chemical reactions involving this compound. By locating the transition state structures and calculating the activation energies, it is possible to predict the feasibility and kinetics of various reactions. For example, the azide anion is a good nucleophile and can participate in various organic reactions. wikipedia.org DFT calculations can be used to model the reaction of the azide anion with electrophiles, providing valuable information about the reaction mechanism.
Furthermore, the thermal stability of this compound can be investigated by calculating the energy barrier for its decomposition. Organic azides are known to be thermally sensitive, and computational studies can help to understand the decomposition pathways, which may involve the loss of dinitrogen gas.
Molecular Dynamics Simulations for Conformational Dynamics and Solvation Effects
While quantum chemical calculations provide detailed information about the electronic structure of a single molecule or a small cluster of molecules, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of larger systems over longer timescales. mdpi.commdpi.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational space and the study of time-dependent properties.
For this compound, MD simulations can be used to study the conformational dynamics of the long dodecyl chain. The flexibility of the alkyl chain can lead to a variety of folded and extended conformations, which can influence the packing of the ions in the condensed phase. MD simulations can also provide insights into the solvation of the ionic compound in different solvents. By simulating the system in a box of solvent molecules, it is possible to study the structure of the solvation shells around the cation and anion and to calculate properties such as the radial distribution functions. These simulations are crucial for understanding how the solvent influences the behavior of the ionic liquid. mdpi.com
Computational Modeling of Intermolecular and Non-Covalent Interactions
The properties of this compound in the condensed phase are governed by a complex interplay of intermolecular and non-covalent interactions. These interactions include electrostatic interactions between the ions, van der Waals forces, and potentially hydrogen bonding. The electron-deficient pyridinium ring can also participate in anion-π interactions with the azide anion. nih.gov
Computational methods can be used to model these interactions in detail. High-level quantum chemical calculations, such as Symmetry-Adapted Perturbation Theory (SAPT), can be used to accurately calculate the interaction energies between molecular fragments. The Quantum Theory of Atoms in Molecules (QTAIM) can be employed to analyze the electron density topology and identify and characterize non-covalent interactions. These computational tools provide a deeper understanding of the forces that hold the ions together and influence the structure and properties of the material.
Prediction and Validation of Spectroscopic Signatures
Computational chemistry can be a powerful tool for predicting and interpreting experimental spectra. By calculating the vibrational frequencies and infrared (IR) and Raman intensities, it is possible to generate a theoretical vibrational spectrum of this compound. researchgate.netcdnsciencepub.comarxiv.orgnih.gov A comparison of the calculated spectrum with the experimental spectrum can help in the assignment of the observed vibrational bands to specific molecular motions. researchgate.net
The characteristic vibrational modes of the pyridinium ring and the azide anion can be identified. For example, the asymmetric and symmetric stretching vibrations of the azide group typically appear in the IR spectrum around 2100 cm⁻¹. The ring stretching and bending vibrations of the pyridinium cation are also characteristic. researchgate.net
Similarly, as mentioned in section 5.1.1, TD-DFT calculations can be used to predict the UV-Vis absorption spectrum. The calculated excitation energies and oscillator strengths can be compared with the experimental spectrum to validate the theoretical model and to gain a deeper understanding of the electronic structure of the molecule.
A hypothetical comparison of calculated and experimental vibrational frequencies is shown in the table below.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| Azide Asymmetric Stretch | 2125 | 2130 |
| Azide Symmetric Stretch | 1340 | 1345 |
| Pyridinium Ring Stretch | 1630 | 1635 |
| C-H Stretch (Alkyl) | 2920 | 2925 |
Note: These values are hypothetical and for illustrative purposes.
Rational Design and Predictive Modeling of Related Pyridinium Azide Compounds
The rational design of pyridinium azide compounds with tailored properties is a key area where theoretical and computational chemistry plays a pivotal role. By systematically modifying the structure of the cation and anion and predicting the resulting changes in properties, researchers can design new materials for specific applications, such as energetic materials or functionalized ionic liquids.
Designing for Energetic Properties: The azide anion is known to impart energetic characteristics to salts. Computational methods are instrumental in the design of energetic ionic liquids (EILs) by allowing for the prediction of key performance indicators. For a hypothetical series of pyridinium azide compounds, computational screening could involve:
Calculating Heats of Formation: Using quantum chemical methods to estimate the enthalpy of formation, a critical parameter for determining the energy content of a material.
Predicting Detonation Properties: Employing specialized software to predict detonation velocity and pressure based on the calculated density and heat of formation. A study on predicting the decomposition temperature and impact sensitivity of organic azides utilized multivariate linear regression modeling with quantum mechanical parameters nih.gov.
Assessing Stability: Using DFT to evaluate the bond dissociation energies and reaction pathways for the decomposition of the azide group, providing insights into the thermal stability of the compound.
The table below illustrates a hypothetical computational screening of substituted pyridinium azide ionic liquids, where different substituents on the pyridinium ring are evaluated for their effect on predicted energetic properties.
| Cation Modifier (Substituent on Pyridinium Ring) | Predicted Density (g/cm³) | Calculated Heat of Formation (kJ/mol) | Predicted Detonation Velocity (km/s) |
| H (unsubstituted) | 1.15 | 350 | 7.2 |
| 4-Nitro | 1.35 | 450 | 8.1 |
| 4-Amino | 1.18 | 320 | 7.0 |
| 4-Methyl | 1.12 | 335 | 7.1 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Predictive Modeling for Physicochemical Properties: The long dodecyl chain in this compound suggests its potential use as a surfactant or in applications where amphiphilic properties are important. Predictive modeling can be used to optimize these properties:
Varying Alkyl Chain Length: Molecular dynamics simulations can be performed on a series of 1-alkylpyridin-1-ium azides with different alkyl chain lengths (e.g., C8, C10, C14) to study the effect on properties like viscosity, self-assembly, and interfacial behavior. Studies on other long-chain pyridinium salts have shown that the alkyl chain length significantly influences their properties researchgate.netresearchgate.net.
Developing QSAR/QSPR Models: By synthesizing and experimentally characterizing a series of related pyridinium azide compounds, a dataset can be generated to build robust QSPR models. These models can then be used to predict the properties of new, unsynthesized compounds, thereby accelerating the discovery process. For instance, QSAR models have been successfully developed to predict the cytotoxicity of ester-functionalized imidazolium- and pyridinium-based ionic liquids, guiding the synthesis of compounds with potent anticancer activity researcher.liferesearchgate.net.
An integrated approach combining DFT calculations, molecular dynamics simulations, and QSPR modeling provides a comprehensive framework for the rational design and predictive modeling of this compound and related pyridinium azide compounds. These computational tools not only offer fundamental insights into the molecular-level behavior of these materials but also provide a cost-effective and efficient means to design new compounds with optimized properties for a wide range of applications.
Future Research Directions and Unexplored Avenues for 1 Dodecylpyridin 1 Ium Azide
Expansion of Synthetic Methodologies and Green Chemistry Initiatives
Future research into the synthesis of 1-dodecylpyridin-1-ium azide (B81097) and related compounds will likely prioritize the principles of green and sustainable chemistry. researchgate.netresearchgate.net Current synthetic routes can be energy-intensive and may utilize hazardous solvents. The development of more environmentally benign methodologies is a critical area for exploration.
Key initiatives could include:
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate the synthesis of pyridinium (B92312) salts, often leading to higher yields, shorter reaction times, and reduced side products compared to conventional heating methods. nih.govtandfonline.comrsc.org Future studies could optimize microwave-assisted protocols for the quaternization of pyridine (B92270) with 1-dodecyl halides and the subsequent anion exchange to introduce the azide moiety, potentially in a one-pot process.
One-Pot Multicomponent Reactions: Designing a one-pot synthesis that combines the formation of the pyridinium cation and the introduction of the azide anion would significantly improve efficiency and reduce waste. core.ac.ukacs.orgmdpi.com Such strategies minimize intermediate purification steps, saving time, energy, and solvent usage.
Biocatalysis: The use of enzymes or whole-cell systems for the synthesis of pyridine derivatives is an emerging field that offers high selectivity under mild conditions. unl.pt Future work could investigate biocatalytic routes to produce the functionalized pyridine core, contributing to a more sustainable production pipeline.
Table 1: Comparison of Synthetic Methodologies for Pyridinium Salt Formation
| Methodology | Potential Advantages for 1-Dodecylpyridin-1-ium Azide Synthesis | Research Focus |
|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, enhanced energy efficiency. nih.gov | Optimization of power, temperature, and reaction time for quaternization and anion exchange. |
| One-Pot Multicomponent Reactions | Improved atom economy, reduced waste, simplified work-up procedures. core.ac.ukrsc.org | Development of a convergent synthesis combining alkylation and azidation steps. |
| Sustainable Solvents | Lower environmental impact, potential for recyclability, reduced toxicity. researchgate.netdiva-portal.org | Screening of bio-based ionic liquids as reaction media. |
| Biocatalysis | High selectivity, mild reaction conditions, use of renewable catalysts. unl.pt | Engineering enzymes for the synthesis of dodecyl-functionalized pyridine precursors. |
Exploration of Novel Reaction Pathways and Reactivity Patterns for the Azide Moiety
The azide group is a versatile functional group known for a wide range of chemical transformations. While its use in "click chemistry" is well-established, its reactivity within the ionic environment of a pyridinium salt presents opportunities for discovering novel reaction pathways.
Future research could focus on:
1,3-Dipolar Cycloaddition Reactions: Beyond the standard copper-catalyzed or strain-promoted azide-alkyne cycloadditions, the reactivity of the pyridinium azide with a broader range of dipolarophiles should be explored. koreascience.krnih.govyoutube.com Investigating reactions with alkenes, nitriles, and other unsaturated systems under various catalytic conditions could yield novel heterocyclic structures with unique properties. The pyridinium cation itself may influence the electronics and sterics of the cycloaddition, leading to unexpected regioselectivity or reactivity.
Photochemical Reactions: Pyridinium salts are known to undergo unique photochemical transformations, such as cyclization to form bicyclic aziridines. researchgate.netrsc.orgnih.gov The interplay between the photo-excited pyridinium ring and the adjacent azide anion is a fascinating and unexplored area. Irradiation could potentially lead to nitrene generation from the azide, followed by intramolecular C-H insertion or other rearrangements involving the pyridinium core, creating structurally complex molecules. ucla.educhemrxiv.org
Electrochemical Reactions: The electrochemical behavior of pyridinium salts has been studied for applications in CO2 reduction and energy storage. uiowa.edursc.orgrsc.org Investigating the electrochemical reduction or oxidation of this compound could trigger novel reaction cascades. For instance, reduction of the pyridinium ring could be followed by intramolecular reaction with the azide, or oxidation could generate radical species leading to polymerization or other coupling reactions.
Reactions with Organometallic Reagents: Exploring the interaction of this compound with various organometallic reagents could unlock new functionalization strategies for the pyridine ring or novel transformations of the azide moiety.
Advanced Functional Materials Development Derived from Pyridinium Azides
The amphiphilic nature and reactive azide handle of this compound make it an excellent building block for advanced functional materials.
Unexplored avenues include:
Ionic Liquid Crystals (ILCs): Long-chain pyridinium salts are known to form liquid crystalline phases. tandfonline.comcore.ac.ukunl.ptresearchgate.net Future work should systematically investigate how the azide anion influences the mesomorphic behavior of 1-dodecylpyridin-1-ium salts. By modifying the cation or anion, it may be possible to design novel ILCs with tunable optical, thermal, and conductive properties for applications in displays or sensors.
Polymer Synthesis: The azide group can be readily used to graft the pyridinium moiety onto polymer backbones or to act as a monomer in polymerization reactions. For example, poly(pyridinium salt)s, also known as ionenes, can be synthesized and exhibit interesting properties for applications like fire-retardant materials or electrochromic devices. nih.gov Future research could involve the synthesis of novel polymers and copolymers incorporating the this compound unit, leading to materials with unique self-assembly, conductive, or antimicrobial properties. researchgate.net Pyridine dicarboxylic acids are also being explored as building blocks for sustainable polyesters. wur.nl
Energy Storage Materials: Pyridinium-based ionic liquids and electrolytes are being actively researched for applications in redox flow batteries and solar cells. alfa-chemistry.comnih.govcam.ac.uk The properties of this compound, such as its ionic conductivity and electrochemical stability, should be investigated. The azide group could also serve as a reactive site to anchor the pyridinium salt to electrode surfaces or incorporate it into a polymer matrix for solid-state battery applications.
Drug Delivery Systems: The amphiphilic structure of this compound suggests potential for self-assembly into micelles or vesicles. The azide group provides a "clickable" surface for attaching targeting ligands, drugs, or imaging agents, creating sophisticated drug delivery nanocarriers. mdpi.com
Table 2: Potential Functional Materials from this compound
| Material Class | Key Feature | Potential Application | Research Direction |
|---|---|---|---|
| Ionic Liquid Crystals | Self-organization into ordered phases. tandfonline.com | Anisotropic conductors, sensors, display technologies. | Investigating the influence of the azide anion on mesophase formation and stability. |
| Functional Polymers | Combines ionic and polymeric properties. nih.gov | Antimicrobial surfaces, gene delivery vectors, electroactive materials. | Polymerization via azide-alkyne click chemistry; synthesis of poly(ionene)s. |
| Energy Storage Materials | Ionic conductivity and redox activity. alfa-chemistry.comnih.gov | Electrolytes for batteries and solar cells. | Characterization of electrochemical windows and performance in energy storage devices. |
| Drug Delivery Nanocarriers | Self-assembly and "clickable" surface. mdpi.com | Targeted drug and gene delivery. | Formulation of self-assembled nanostructures and bio-conjugation via the azide group. |
Integration with Emerging Bioorthogonal Chemistry Strategies
Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. The azide group is a cornerstone of this field. While copper-free click chemistry is a prime example, the unique structure of this compound could be leveraged for more advanced strategies.
Future research directions include:
Fluoride-Responsive Click Reactions: Recent advancements have shown that the reactivity of alkynyl pyridinium compounds can be masked with a silyl (B83357) protecting group, which is then removed by fluoride (B91410) ions to trigger a bioorthogonal click reaction with an azide. This provides a mechanism for spatiotemporal control over labeling.
Development of Novel Bioorthogonal Ligations: The pyridinium core itself can be modified to participate in novel ligation reactions. For instance, pyridinium 1,2,4-triazines have been developed for bioconjugation reactions. Future work could explore combining the azide functionality with other reactive moieties on the pyridinium scaffold to create dual-functional bioorthogonal probes.
Cellular Imaging and Labeling: The amphiphilic nature of this compound may facilitate its interaction with and insertion into cell membranes. This property, combined with the bioorthogonal reactivity of the azide, could be exploited for targeted labeling of cell surfaces or specific organelles. The pyridinium moiety itself can sometimes impart fluorescence, which could be modulated upon reaction of the azide, creating a fluorogenic probe.
High-Throughput Screening and Data-Driven Discovery in Pyridinium Azide Chemistry
The modular nature of pyridinium azides (variation in the N-alkyl chain, substitution on the pyridine ring, and the counter-ion) makes them ideal candidates for combinatorial chemistry and high-throughput screening (HTS).
Future efforts could be directed towards:
Combinatorial Library Synthesis: Developing automated, high-throughput methods to synthesize libraries of pyridinium azides with diverse alkyl chains and ring substitutions would be a significant step. This would allow for the rapid generation of a wide range of compounds for screening.
In Situ Screening: The "click" reaction is highly efficient and can often be performed in situ without the need for purification. This enables the direct screening of reaction products for desired activities, such as enzyme inhibition or antimicrobial efficacy. Libraries of pyridinium azides could be reacted with various alkyne-containing fragments in a high-throughput format to rapidly discover new bioactive compounds.
Machine Learning and Predictive Modeling: By generating large datasets from HTS of pyridinium azide libraries, machine learning algorithms could be employed to build predictive models. These models could identify quantitative structure-activity relationships (QSAR), helping to predict the biological activity or material properties of new, unsynthesized pyridinium azide derivatives and guide the design of next-generation compounds with enhanced performance. acs.org
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
